3-methoxy-N-methyl-3-phenylpropan-1-amine
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Overview
Description
3-Methoxy-N-methyl-3-phenylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by a phenyl ring attached to a propanamine chain, with a methoxy group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-3-phenylpropan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with a phenyl-containing reagent under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3-methoxypropan-1-amine to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N-methyl-3-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets in the body. It is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it can increase the levels of these neurotransmitters in the brain by preventing their reabsorption into nerve cells. This action can lead to enhanced mood and cognitive function, making it a potential candidate for the treatment of depression and other mood disorders.
Comparison with Similar Compounds
3-Methoxy-N-methyl-3-phenylpropan-1-amine is structurally similar to other phenethylamines, such as:
Fluoxetine: A well-known antidepressant that also acts as a serotonin reuptake inhibitor.
Atomoxetine: Used in the treatment of attention deficit hyperactivity disorder (ADHD) as a norepinephrine reuptake inhibitor.
Nisoxetine: Another norepinephrine reuptake inhibitor with potential antidepressant properties.
Uniqueness
What sets this compound apart is its dual action as a serotonin-norepinephrine reuptake inhibitor, which may offer a broader spectrum of therapeutic effects compared to compounds that target only one neurotransmitter system.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methoxy-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-12-9-8-11(13-2)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
InChI Key |
KCUKMXIBENTNSK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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